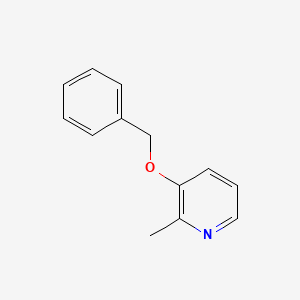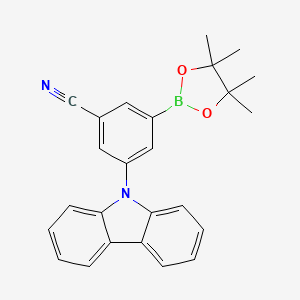![molecular formula C8H7BrClN3 B13120152 3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13120152.png)
3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound It is characterized by the presence of a bromomethyl group, a chlorine atom, and a methyl group attached to a pyrazolo[4,3-c]pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like LiAlH4 in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-methyl-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Applications De Recherche Scientifique
3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting kinase enzymes.
Material Science:
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)pyridine: Similar structure but lacks the pyrazolo[4,3-c]pyridine ring system.
6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine: Lacks the bromomethyl group.
3-(Chloromethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the combination of its bromomethyl, chlorine, and methyl substituents on the pyrazolo[4,3-c]pyridine ring system. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C8H7BrClN3 |
|---|---|
Poids moléculaire |
260.52 g/mol |
Nom IUPAC |
3-(bromomethyl)-6-chloro-1-methylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C8H7BrClN3/c1-13-7-2-8(10)11-4-5(7)6(3-9)12-13/h2,4H,3H2,1H3 |
Clé InChI |
XGDHKDYWVKMULR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC(=NC=C2C(=N1)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13120072.png)
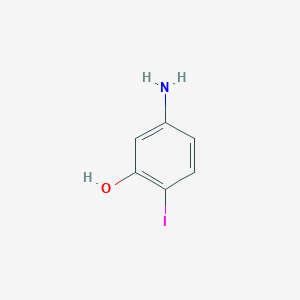
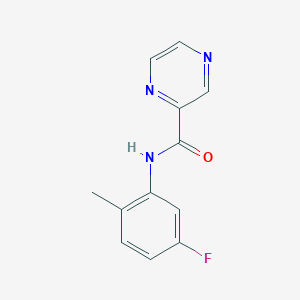
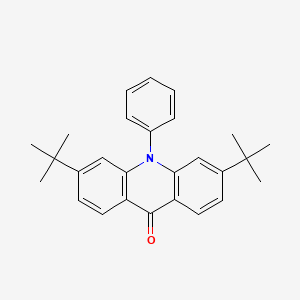
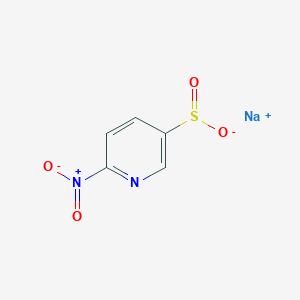

![2,4,7-Trichloro-1H-benzo[d]imidazole](/img/structure/B13120117.png)
![6-Ethyl-3-methyl-7-oxo-6,7-dihydro[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B13120124.png)
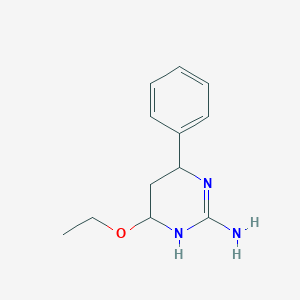


![3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13120159.png)
